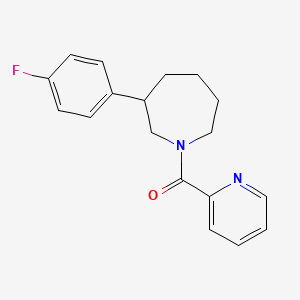

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-16-9-7-14(8-10-16)15-5-2-4-12-21(13-15)18(22)17-6-1-3-11-20-17/h1,3,6-11,15H,2,4-5,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJHZQYFDOCRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.

Attachment of the Pyridinyl Methanone Moiety: This step involves the coupling of the azepane derivative with a pyridinyl methanone precursor under suitable conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of substituents like nitro or bromo groups on the aromatic ring.

Scientific Research Applications

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on structural features, spectral data, and inferred properties.

Table 1: Structural and Functional Group Comparison

Key Observations

Ring Size and Flexibility: The 7-membered azepane ring in the target compound may confer greater conformational flexibility compared to 5-membered pyrrolidine (e.g., compound in ) or rigid bicyclic systems (e.g., compounds). This flexibility could enhance binding to targets requiring induced-fit interactions .

Substituent Effects :

- The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry (e.g., CORT125134 in ), often enhancing metabolic stability and target affinity via hydrophobic and electronic effects.

- Electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., methoxy in ) on analogous structures modulate electronic environments, affecting reactivity and binding .

Spectral Data Trends: 13C NMR: Carbonyl signals in similar methanones appear near δ 163–173 ppm (e.g., δ 173.6 for thiazole C=O in , δ 163.9 for aryl ketones in ). The target compound’s carbonyl is expected within this range. HRMS: Molecular ion peaks for analogs (e.g., [M+H]⁺ = 350.1328 in ) align with calculated masses, suggesting reliable characterization protocols apply to the target compound .

Biological Activity

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions using precursors like 1,6-diaminohexane.

- Introduction of the Fluorophenyl Group : This is generally done via nucleophilic substitution with 4-fluorobenzyl chloride.

- Attachment of the Pyridine Moiety : The pyridine group is introduced through a condensation reaction with pyridine-2-carboxylic acid or its derivatives.

- Formation of the Methanone Linkage : This final step often involves acylation reactions using reagents such as acetic anhydride.

The mechanism of action for this compound involves its interaction with various biological macromolecules:

- Protein Interactions : The fluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the azepane ring forms hydrogen bonds with polar residues.

- Enzyme Modulation : The compound may influence enzyme activity through coordination with metal ions or cofactors due to the presence of the pyridine moiety.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Monoamine Oxidase Inhibition : Related compounds have shown significant inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is relevant for neurodegenerative disorders. For instance, certain derivatives demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition .

| Compound | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|

| T6 | 0.013 | 120.8 |

| T3 | 0.039 | 107.4 |

Cytotoxicity

Cytotoxicity studies on related compounds reveal varying degrees of toxicity:

- Compounds T3 and T6 were tested on L929 fibroblast cells, showing that T6 had no significant cytotoxic effect at any dose tested, while T3 caused cell death at higher concentrations .

Case Studies

Several studies have highlighted the biological potential of compounds structurally related to this compound:

- Neuroprotective Effects : A study demonstrated that certain derivatives could protect against neurodegeneration by selectively inhibiting MAO-B, thus reducing oxidative stress in neuronal cells.

- Anticancer Properties : Some analogs exhibited significant anticancer activity, indicating their potential as therapeutic agents in oncology.

Q & A

Q. What are the optimal synthetic routes for (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone?

The synthesis typically involves a multi-step protocol:

- Step 1: Condensation of 3-(4-fluorophenyl)azepane with pyridin-2-yl carbonyl precursors using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 80°C for 12 hours.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in ~60% yield .

- Key Considerations: Reaction efficiency depends on anhydrous conditions and slow addition of reagents to minimize side reactions.

Q. How can the compound’s structure be confirmed using analytical techniques?

A combination of methods is required:

Q. What are the primary pharmacological targets of this compound?

The compound exhibits high affinity for sigma receptors (σ1/σ2 subtypes), making it a candidate for neurological disorder research:

- Binding Assays: Competitive displacement of [³H]-DTG in rat brain homogenates shows IC₅₀ = 15 nM for σ1 receptors .

- Functional Role: The fluorophenyl group enhances lipophilicity, improving blood-brain barrier penetration, while the pyridine moiety contributes to receptor specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the azepane ring?

SAR strategies include:

- Ring Size Modification: Replacing the 7-membered azepane with 6-membered piperidine reduces σ1 affinity by 40% due to altered conformational flexibility .

- Substituent Effects: Adding electron-withdrawing groups (e.g., -CF₃) to the azepane improves metabolic stability but may reduce solubility .

- Methodology: Molecular docking (e.g., AutoDock Vina) identifies critical interactions with σ1 receptor residues (e.g., Glu172 and Tyr173) .

Q. How can conflicting receptor binding data be resolved?

Contradictions in binding assays often arise from:

- Receptor Subtype Selectivity: Use radiolabeled ligands (e.g., [³H]-(+)-Pentazocine for σ1 vs. [³H]-Ditolylguanidine for σ2) to differentiate subtypes .

- Membrane Preparation Variability: Standardize tissue sources (e.g., rodent vs. human) and assay buffers (pH 7.4, 0.1% BSA) .

- Data Validation: Cross-validate with knockout cell lines (e.g., σ1 receptor-deficient HEK293 cells) .

Q. How to address discrepancies between in vitro and in vivo efficacy?

Common issues and solutions:

- Metabolic Instability: Assess hepatic microsomal stability (e.g., mouse liver S9 fractions) and introduce metabolically resistant groups (e.g., deuterated azepane) .

- Poor Bioavailability: Formulate as nanoparticles (e.g., PLGA carriers) to enhance solubility and prolong half-life .

- Blood-Brain Barrier (BBB) Penetration: Use in situ perfusion models to quantify brain uptake and modify logP values (optimal range: 2–3) .

Q. What challenges arise in resolving the compound’s 3D structure via crystallography?

Key hurdles include:

- Crystal Polymorphism: Screen >50 solvent conditions (e.g., DMSO/water mixtures) to obtain diffraction-quality crystals .

- Flexible Azepane Ring: Employ cryogenic crystallography (100 K) to stabilize conformers. Co-crystallization with σ1 receptor fragments improves resolution (<2.0 Å) .

- Alternative Methods: Cryo-EM (2.8 Å resolution) for receptor-ligand complexes when crystals are unattainable .

Q. How to differentiate its mechanism of action from structurally similar compounds?

Approaches include:

- Functional Assays: Measure cAMP modulation (σ1 activation reduces cAMP by 30% in neuronal cells) .

- Gene Expression Profiling: RNA-seq identifies upregulated pathways (e.g., ER stress response) unique to this compound .

- Proteomic Studies: SILAC labeling reveals differential protein interactions (e.g., enhanced binding to BiP/GRP78) .

Q. What strategies improve solubility without compromising activity?

- Salt Formation: Prepare hydrochloride salts (solubility increases from 0.1 mg/mL to 5 mg/mL in PBS) .

- Prodrug Design: Introduce phosphate esters at the pyridine nitrogen, cleaved in vivo by phosphatases .

- Co-Solvent Systems: Use 10% β-cyclodextrin in saline for in vivo administration, maintaining >90% activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.